4-Chloro-6,7-dimethoxy-2-phenylquinazoline
Description
Contextualization within Quinazoline (B50416) Chemistry and its Medicinal Significance
The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a structure of paramount importance in medicinal chemistry. mdpi.comnih.gov This scaffold is recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets, leading to a diverse range of pharmacological activities. nih.gov Quinazoline derivatives have been extensively investigated and developed as therapeutic agents, demonstrating efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, antihypertensive, and anticonvulsant agents, among others. mdpi.comnih.govrsc.org
The versatility of the quinazoline core lies in the potential for substitution at various positions, particularly at the C2, C4, C6, and C7 positions, which allows for the fine-tuning of its biological activity and pharmacokinetic properties. mdpi.com The development of targeted cancer therapies, for instance, has been significantly influenced by quinazoline-based molecules that act as kinase inhibitors. nih.govekb.eg The established success of numerous quinazoline-containing drugs has cemented this scaffold's reputation as a fruitful starting point for drug discovery programs. rsc.orgekb.eg
Research Significance of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline as a Lead Scaffold
Within the vast family of quinazolines, this compound stands out as a particularly valuable intermediate and lead scaffold in synthetic and medicinal chemistry. Its significance is largely derived from the strategic placement of its functional groups. The chlorine atom at the 4-position is a highly reactive site, acting as a leaving group that facilitates nucleophilic aromatic substitution (SNAr) reactions. mdpi.combeilstein-journals.org This reactivity allows for the straightforward introduction of a wide array of substituents, most commonly amino groups, to generate libraries of novel 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org
The dimethoxy groups at the 6- and 7-positions, along with the phenyl group at the 2-position, are crucial for modulating the electronic properties and steric profile of the molecule, which in turn influences its interaction with biological targets. Research has demonstrated that the 6,7-dimethoxy substitution pattern is a key feature in several biologically active quinazolines, including those with antihypertensive and anticancer properties. mdpi.comnih.gov
The compound serves as a key building block. For example, the related intermediate 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is used to synthesize 2-chloro-4-anilinoquinazolines, where the chlorine at the C4 position is selectively substituted. mdpi.com This highlights the differential reactivity of the chloro-substituents on the quinazoline core, making such scaffolds powerful tools for combinatorial chemistry and the exploration of structure-activity relationships (SAR). By systematically modifying the substituent introduced at the 4-position, researchers can develop compounds with optimized potency and selectivity for specific biological targets.
Compound Data
Below are tables detailing the properties of the primary compound and examples of derivatives synthesized from related scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 221697-86-5 | sigmaaldrich.com |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | sigmaaldrich.comnih.gov |
| Molecular Weight | 300.74 g/mol | nih.gov |
| IUPAC Name | This compound | sigmaaldrich.com |
| Melting Point | 182-184 °C | sigmaaldrich.com |
| InChI Key | NXUAKKINLOJPBS-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Examples of Derivatives from Related 6,7-Dimethoxyquinazoline (B1622564) Scaffolds
| Compound Name | Starting Scaffold | Biological Context | Reference |
|---|---|---|---|
| Alfuzosin | 4-Amino-6,7-dimethoxyquinazoline derivative | Antihypertensive (α1-adrenoceptor antagonist) | nih.gov |
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives | 2,4-Dichloro-6,7-dimethoxy quinazoline | Anti-inflammatory | researchgate.netderpharmachemica.com |
| 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | 2,4-Dichloro-6,7-dimethoxy quinazoline | Antitumor research | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-8-11-12(9-14(13)21-2)18-16(19-15(11)17)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUAKKINLOJPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427915 | |
| Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221697-86-5 | |
| Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 6,7 Dimethoxy 2 Phenylquinazoline
Precursor Synthesis and Halogenation to Form the 4-Chloroquinazoline (B184009) Nucleus
The construction of the 4-chloro-6,7-dimethoxy-2-phenylquinazoline core typically involves a multi-step process beginning with the synthesis of a quinazolinone precursor, followed by a crucial halogenation step.
Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one Derivatives
The conversion of a quinazolin-4(3H)-one to its 4-chloro counterpart is a foundational step in quinazoline (B50416) chemistry. For 6,7-dimethoxyquinazolin-4(3H)-one, the most effective and high-yielding method involves treatment with a chlorinating agent. While phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be used, studies have shown that these reagents may result in lower yields, around 44%. nih.gov
A more efficient and widely adopted procedure utilizes thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which acts as a Vilsmeier-Haack type catalyst. scilit.com Refluxing the quinazolinone in an excess of thionyl chloride typically drives the reaction to completion, affording the 4-chloro-6,7-dimethoxyquinazoline (B18312) in excellent yields, often exceeding 90%. nih.govscilit.com The reaction mixture is worked up by carefully quenching the excess thionyl chloride, often by pouring it into ice water, followed by neutralization and filtration of the solid product. nih.govnih.gov
Table 1: Comparison of Chlorination Reagents for 6,7-Dimethoxyquinazolin-4(3H)-one
| Reagent(s) | Conditions | Yield | Reference(s) |
| Thionyl chloride (SOCl₂), DMF (cat.) | Reflux, 6 hours | 98% | scilit.com |
| Thionyl chloride (SOCl₂), DMF | Reflux | 90% | nih.gov |
| Thionyl chloride (SOCl₂), DMF | Reflux | 82% | nih.gov |
| Phosphorus oxychloride (POCl₃) or PCl₅ | Not specified | ~44% | nih.gov |
Synthesis of 2-Phenyl-6,7-dimethoxyquinazolin-4(3H)-ones
The direct precursor to the title compound is 2-phenyl-6,7-dimethoxyquinazolin-4(3H)-one. The synthesis of this intermediate generally starts from 2-amino-4,5-dimethoxybenzoic acid or its corresponding amide, 2-amino-4,5-dimethoxybenzamide (B1279002). A common and effective method involves the condensation of 2-amino-4,5-dimethoxybenzamide with benzaldehyde, followed by an oxidation step to form the quinazolinone ring. Alternatively, the cyclization can be achieved by reacting 2-amino-4,5-dimethoxybenzamide with benzoyl chloride. These methods are standard procedures for constructing 2-aryl-quinazolin-4(3H)-ones. nih.govrsc.org
Directed Synthesis of this compound
The direct synthesis of this compound is achieved by the chlorination of its precursor, 2-phenyl-6,7-dimethoxyquinazolin-4(3H)-one. The methodology mirrors that described in section 2.1.1. The quinazolinone is treated with a chlorinating agent, most commonly thionyl chloride and catalytic DMF, under reflux conditions. nih.gov The reaction proceeds by converting the C4-keto group of the quinazolinone into the highly reactive 4-chloro substituent. The presence of the phenyl group at the C-2 position does not impede this transformation. The resulting product is a stable, crystalline solid that serves as the key building block for further derivatization.
Nucleophilic Substitution Reactions at the C-4 Position of this compound
The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is due to the electron-withdrawing effect of the ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex. rsc.org This makes this compound an excellent electrophile for reactions with a wide range of nucleophiles.
Theoretical studies on the related 2,4-dichloroquinazoline (B46505) system confirm that the C-4 position is electronically more deficient and thus more susceptible to nucleophilic attack than the C-2 position. nih.govresearchgate.net This inherent regioselectivity allows for the selective introduction of substituents at the C-4 position.
Common nucleophiles employed in these reactions include:
Amines: Aliphatic and aromatic amines (anilines) readily displace the C-4 chlorine to form 4-aminoquinazoline derivatives. nih.govderpharmachemica.com These reactions can be performed under thermal conditions, often in a solvent like isopropanol (B130326) or dioxane, and may be accelerated by microwave irradiation, particularly for less reactive, electron-poor anilines. nih.govderpharmachemica.com
Thiols: Thiophenols and other thiolates are effective nucleophiles, leading to the formation of 4-thioether-substituted quinazolines. researchgate.net
Other Nucleophiles: Other nucleophiles such as sodium azide (B81097) and stabilized carbanions like malononitrile (B47326) have also been successfully used to displace the C-4 chlorine on related chloro-heterocyclic systems, yielding azido (B1232118) and cyanoalkyl derivatives, respectively. researchgate.net
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Class | Reaction Conditions | Product Type | Reference(s) |
| Substituted Anilines | Aromatic Amine | Microwave, THF/H₂O | 4-Anilinoquinazolines | nih.gov |
| Aniline (B41778) Derivatives | Aromatic Amine | Reflux, Isopropanol, 6 h | 4-(Aryl amino)quinazolines | derpharmachemica.com |
| Piperidine (B6355638) | Aliphatic Amine | NMP, rt | 4-Piperidinylquinolines | researchgate.net |
| Thiophenol | Thiol | NMP, rt | 4-(Phenylthio)quinolines | researchgate.net |
| Sodium Azide | Azide | NMP, rt | 4-Azidoquinolines | researchgate.net |
| Malononitrile | Carbon Nucleophile | NMP, rt | 4-(Dicyanomethyl)quinolines | researchgate.net |
Further Derivatization Strategies and Cross-Coupling Reactions
Beyond classical SₙAr, modern palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to achieve. The C-4 chlorine is sufficiently activated to participate in these transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the 4-chloroquinazoline with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. nih.gov This method is highly effective for synthesizing 4-arylquinazolines. Various palladium catalysts, such as Pd(OAc)₂ or Pd(PPh₃)₄, are used in the presence of a base. nih.govmdpi.com
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling the 4-chloroquinazoline with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govresearchgate.net This provides access to 4-alkynylquinazolines, which are versatile intermediates for further transformations.
Buchwald-Hartwig Amination: While SₙAr is often sufficient for simple amines, the Buchwald-Hartwig amination offers a broader scope for C-N bond formation, especially with challenging or sterically hindered amines. wikipedia.orglibretexts.org It involves a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. beilstein-journals.org
Negishi Coupling: The Negishi reaction utilizes an organozinc reagent to form a C-C bond with the 4-chloroquinazoline. This method has been successfully applied to 2-chloro-6,7-dimethoxyquinazolines, demonstrating its utility for introducing alkyl or aryl groups. nih.gov
Table 3: Cross-Coupling Reactions at the C-4 Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Cs₂CO₃ | 4-Arylquinazoline | nih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 4-Alkynylquinazoline | nih.govresearchgate.net |
| Negishi | Organozinc Chloride | Pd(PPh₃)₄ | 4-Alkyl/Arylquinazoline | nih.gov |
| Buchwald-Hartwig | Amine | Pd(OAc)₂, X-Phos, KOt-Bu | 4-Aminoquinazoline | beilstein-journals.org |
Other Chemical Modifications for Analogue Development
The development of analogues of this compound is not limited to reactions at the C-4 position. A variety of other chemical modifications can be envisioned to create a diverse library of compounds.
One common strategy involves the subsequent transformation of functional groups introduced at the C-4 position. For example, an amino group installed via nucleophilic substitution can be further derivatized through N-alkylation or N-acylation. nih.gov An alkyne group introduced via Sonogashira coupling can undergo subsequent reactions such as click chemistry or hydration.
Furthermore, modifications can be made to other parts of the quinazoline scaffold. This is typically achieved by starting with appropriately substituted precursors. For instance, using a substituted benzoyl chloride in the initial cyclization step (Section 2.1.2) would result in a derivatized phenyl ring at the C-2 position. Similarly, starting with a different 2-aminobenzoic acid derivative would allow for modifications to the benzo portion of the quinazoline ring. For example, syntheses starting with 2-amino-5-halobenzamides have been used to produce 6-halo-4-chloro-2-phenylquinazolines, where the C-6 halogen can serve as an orthogonal handle for further cross-coupling reactions. nih.gov
Biological Activities and Pharmacological Potential of 4 Chloro 6,7 Dimethoxy 2 Phenylquinazoline and Its Analogues
Anticancer Activity Spectrum and Cellular Effects
Analogues derived from the 4-Chloro-6,7-dimethoxy-2-phenylquinazoline scaffold have been the subject of extensive investigation to determine their effectiveness as anticancer agents. These studies have revealed a broad spectrum of activity, characterized by the ability to suppress cancer cell growth, induce cell death, and impede tumor progression through various cellular mechanisms.
In Vitro Cytotoxicity and Antiproliferative Potency
The evaluation of in vitro cytotoxicity is a foundational step in assessing the anticancer potential of novel compounds. Derivatives of this compound have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.
For instance, a series of 4-anilino-6-bromoquinazolines substituted with a 4-chlorophenyl group at the C-2 position showed notable cytotoxicity. nih.gov Specifically, the 2,4-difluoroanilino analogue exhibited potent activity against the MCF-7 cell line with a half-maximal inhibitory concentration (IC50) value of 0.56 μM. nih.gov Another study on morpholine-substituted quinazoline (B50416) derivatives identified compounds AK-3 and AK-10 as having significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines, with IC50 values for AK-10 being 8.55 μM, 3.15 μM, and 3.36 μM, respectively. rsc.org
Furthermore, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds were evaluated, with compound 6x displaying IC50 values of 6.2 ± 0.9 μM against PC3, 3.2 ± 0.1 μM against BGC823, and 3.1 ± 0.1 μM against Bcap37 cells. nih.gov Novel 2-chloroquinazoline (B1345744) derivatives have also been synthesized and tested, with compound 10b showing potent anti-proliferation activity against A549, NCI-H1975, AGS, and HepG2 cell lines with IC50 values of 3.68, 10.06, 1.73, and 2.04 μM, respectively. nih.gov
In Vitro Cytotoxicity of Quinazoline Analogues
| Compound Series | Specific Analogue | Cell Line | IC50 Value (μM) | Source |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-4-anilino-6-bromoquinazolines | 2,4-difluoroanilino derivative (4l) | MCF-7 | 0.56 | nih.gov |
| Morpholine substituted quinazolines | AK-10 | A549 | 8.55 | rsc.org |
| MCF-7 | 3.15 | rsc.org | ||
| SHSY-5Y | 3.36 | rsc.org | ||
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazolines | 6x | PC3 | 6.2 | nih.gov |
| BGC823 | 3.2 | nih.gov | ||
| Bcap37 | 3.1 | nih.gov | ||
| 2-chloroquinazolines | 10b | A549 | 3.68 | nih.gov |
| NCI-H1975 | 10.06 | nih.gov | ||
| AGS | 1.73 | nih.gov | ||
| HepG2 | 2.04 | nih.gov |
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
A key aspect of the anticancer activity of quinazoline derivatives is their ability to interfere with the cell cycle and trigger programmed cell death (apoptosis). Research has shown that these compounds can arrest cancer cells at specific phases of the cell cycle, preventing their replication.
For example, certain quinazoline derivatives have been found to induce cell cycle arrest in the S phase in the A549 cell line. researchgate.net Other studies have demonstrated that chalcone (B49325) derivatives can cause a significant G2/M arrest in ovarian cancer cells. mdpi.com In human lung adenocarcinoma A549 cells, the DNA-damaging agent cryptolepine (B1217406) induced a G1-phase block at lower concentrations (1.25-2.5 μM) and an S-phase and G2/M-phase block at slightly higher concentrations (2.5-5 μM). nih.gov This disruption of the normal cell cycle progression is a critical mechanism for inhibiting tumor growth.
In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. The process is often mediated by the intrinsic apoptosis pathway, which involves mitochondrial proteins. mdpi.com In colon cancer cells, an anilinoquinazoline (B1252766) analogue, DW-8, was shown to induce apoptosis, as evidenced by the condensation and fragmentation of nuclei. mdpi.com The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of this process, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation. mdpi.commdpi.com Studies on PC3 cells treated with a trimethoxy-quinazoline derivative (6x) confirmed the induction of apoptosis, with apoptosis ratios increasing in a dose-dependent manner. nih.gov
Effects on Cancer Cell Proliferation and Tumor Progression
The antiproliferative effects of this compound analogues extend to the inhibition of cancer cell proliferation and the potential to slow tumor progression. The molecular mechanisms underlying these effects are often linked to the modulation of key signaling pathways that control cell growth and survival.
Research has demonstrated that these compounds can inhibit the migration of cancer cells, a critical step in tumor invasion and metastasis. nih.gov For instance, the phytochemical α-mangostin has been shown to inhibit cervical cancer cell proliferation and tumor growth, an effect linked to the downregulation of specific oncogenes. mdpi.com The inhibition of pathways driven by growth factors is a common strategy. For example, some quinazoline compounds strongly inhibit the phosphorylation of extracellular regulated kinase1/2 (ERK1/2), a key component of the MAPK signaling pathway that promotes cell proliferation, when induced by epidermal growth factor (EGF). nih.gov By blocking such proliferative signals, these compounds effectively halt the uncontrolled growth characteristic of cancer cells.
Efficacy Against Specific Cancer Cell Lines (e.g., A549, HCT116, MCF-7)
The anticancer efficacy of this compound derivatives has been specifically validated in several widely studied human cancer cell lines, including A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).
While some studies have reported that certain quinazoline-based compounds show no activity against MCF-7, A549, and HCT116 cell lines, indicating selectivity for other cancer types like glioblastoma and neuroblastoma, many others have demonstrated significant effects. researchgate.net For example, a phosphomolybdate-based hybrid solid showed considerable inhibitory effect against MCF-7 and A549 cells with IC50 values of 32.11 μmol L−1 and 25.17 μmol L−1, respectively. rsc.org
In studies focusing on 4-anilino-6-bromoquinazolines, derivatives with a 4-chlorophenyl group at the C-2 position displayed significant cytotoxicity against MCF-7 cells. nih.gov Similarly, morpholine-substituted quinazoline derivatives were effective against both A549 and MCF-7 cells. rsc.org The antiproliferative activity of some deoxybenzoin (B349326) derivatives, which are structurally related, also showed potency against A549, HCT116, and MCF-7 cell lines. nih.gov
Efficacy of Quinazoline Analogues Against Specific Cancer Cell Lines
| Compound/Derivative Type | A549 (Lung) IC50 | HCT116 (Colon) IC50 | MCF-7 (Breast) IC50 | Source |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-bromoquinazoline (4l) | - | - | 0.56 µM | nih.gov |
| Morpholine substituted quinazoline (AK-10) | 8.55 µM | - | 3.15 µM | rsc.org |
| Phosphomolybdate hybrid solid (1) | 25.17 µmol L−1 | - | 32.11 µmol L−1 | rsc.org |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | 3.68 µM | - | - | nih.gov |
Molecular Target Interactions and Enzyme Inhibition
The pharmacological effects of this compound and its analogues are rooted in their interactions with specific molecular targets within cancer cells. A primary mechanism of action for many of these compounds is the inhibition of tyrosine kinases, which are enzymes that play a pivotal role in the signaling pathways governing cell growth, differentiation, and survival.
Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), Flt3, c-Met, Fibroblast Growth Factor Receptor 1 (FGFR-1), Janus Kinase 3 (JAK-3))
The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various tyrosine kinases.
EGFR and c-Met: The epidermal growth factor receptor (EGFR) is a frequently overexpressed and mutated tyrosine kinase in many cancers, making it a prime target for therapy. Many 4-anilinoquinazoline (B1210976) derivatives function as selective inhibitors of EGFR tyrosine kinase. nih.gov Some of the most active cytotoxic compounds have been shown to exert a moderate to significant inhibitory effect against EGFR-TK. nih.gov In the context of non-small cell lung cancer (NSCLC), where resistance to EGFR inhibitors can be driven by the c-mesenchymal-epithelial transition factor (c-Met), dual EGFR/c-Met inhibitors are being developed. nih.gov A series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed for this purpose, with one compound, TS-41, showing potent inhibitory activity against both EGFR (L858R mutant) and c-Met kinases, with IC50 values of 68.1 nM and 0.26 nM, respectively. nih.gov
Flt3: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML). nih.govhaematologica.org Quinazoline-based structures have been explored as FLT3 inhibitors. A screening of small-molecule libraries identified pluripotin, a compound that potently inhibits FLT3, as well as BCR-ABL and JAK2. nih.gov It effectively suppressed the proliferation of cells expressing wild-type FLT3 (IC50, 7 nM) and mutated FLT3-ITD (IC50, 8 nM). nih.gov The development of dual inhibitors, such as those based on a 3H-pyrazolo[4,3-f]quinoline scaffold targeting both FLT3 and haspin kinase, represents another strategy to combat AML. rsc.org
Tyrosine Kinase Inhibition by Quinazoline Analogues
| Compound/Derivative | Target Kinase | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| TS-41 | EGFRL858R | 68.1 nM | nih.gov |
| c-Met | 0.26 nM | nih.gov | |
| Pluripotin | FLT3WT | 7 nM | nih.gov |
| FLT3ITD | 8 nM | nih.gov | |
| Pluripotin | JAK2V617F | 25 nM | nih.gov |
DNA Repair Enzyme Inhibition (e.g., Poly(ADP-ribose)polymerase-1)
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA. prolynxinc.comnih.gov The inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, resulting in the formation of more lethal double-strand breaks (DSBs). prolynxinc.com In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 can be synthetically lethal, leading to selective cancer cell death. nih.govnih.gov
The quinazoline nucleus is recognized as a privileged scaffold for developing PARP inhibitors. nih.gov These inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site, thereby preventing the synthesis of poly(ADP)-ribose (PAR) chains that are necessary for recruiting other DNA repair factors. nih.gov While specific PARP-1 inhibition data for this compound is not extensively detailed in the reviewed literature, the broader class of quinazoline derivatives has been established as PARP inhibitors, suggesting a basis for the compound's potential activity in this area. nih.gov The development of PARP inhibitors has revolutionized the treatment of certain cancers, particularly those with BRCA mutations. mdanderson.orgyoutube.com
Thymidylate Synthase Modulation
Thymidylate Synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. mdpi.com By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS provides the sole intracellular source of thymidylate, making it a well-established and critical target for cancer chemotherapy. mdpi.com
Quinazoline-based antifolates have been extensively developed as inhibitors of thymidylate synthase. nih.govnih.gov These compounds are designed to mimic the structure of folic acid and compete for the binding site on the TS enzyme. Research has led to the synthesis of numerous quinazoline analogues with potent TS inhibitory activity. For example, modifications to the C2 and other positions of the quinazoline ring have yielded compounds with IC50 values in the nanomolar to low micromolar range against the enzyme. nih.govebi.ac.uk Some of these lipophilic analogues can penetrate cell membranes via passive diffusion, bypassing the need for the reduced folate carrier (RFC) for cellular entry. nih.gov The potent inhibition of TS by various quinazoline derivatives underscores the therapeutic potential of this scaffold in modulating DNA synthesis. mdpi.comresearchgate.net
Microtubule Dynamics Disruption
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. nih.govmdpi.com Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov The disruption of microtubule dynamics can activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis, making it an effective strategy for anticancer drug development. nih.gov
The quinazoline scaffold has emerged as a source of novel microtubule-destabilizing agents. nih.gov Several series of quinazoline derivatives have been synthesized and shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govacs.org For instance, a study identified a 5,8-disubstituted quinazoline analogue, LJK-11, as a potent mitotic blocker that inhibits microtubule polymerization. nih.gov Another investigation into novel quinazoline derivatives identified compound Q19, which exhibited potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM by inhibiting microtubule polymerization at the colchicine binding site. nih.gov The development of quinazoline-based tubulin inhibitors provides a promising avenue for creating new anticancer agents that interfere with the crucial process of cell division. nih.govmdpi.com
Other Kinase Targets (e.g., RAF kinase)
The RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, is a critical cascade that regulates cell proliferation, differentiation, and survival. The RAF family of serine/threonine kinases (ARAF, BRAF, CRAF) are central components of this pathway. Oncogenic mutations, particularly in BRAF (e.g., V600E), lead to constitutive activation of the pathway and are implicated in a variety of human cancers, including melanoma. hilarispublisher.comaacrjournals.org
The quinazoline core is a well-established "hinge-binding" motif for a wide range of protein kinase inhibitors. nih.govmdpi.com This structural feature has been exploited to develop potent and selective RAF kinase inhibitors. Studies have described series of quinazoline derivatives that display double-digit nanomolar IC50 values against CRAF, BRAF, and the oncogenic BRAF V600E mutant. hilarispublisher.comaacrjournals.org For example, a fluoroquinazolinone aryl urea (B33335) derivative was identified as a type II pan-RAF inhibitor that showed synergistic antitumor effects when combined with a MEK inhibitor in KRAS mutant cancer models. acs.org Another quinazolinone derivative, AZ628, functions as a multi-kinase inhibitor targeting BRAF, CRAF, and VEGFR-2. mdpi.com These findings demonstrate that the quinazoline scaffold is a versatile platform for designing inhibitors that can target key oncogenic kinases like RAF. nih.govhilarispublisher.com
Nucleic Acid Interactions and DNA Binding
The planar aromatic structure of the quinazoline ring system makes it well-suited for interacting with the double helix of DNA. Molecules with this feature can engage with nucleic acids through several non-covalent mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or through electrostatic interactions. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.
Derivatives originating from this compound have been specifically investigated as DNA-binding agents. Research has shown that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus serves as an effective pharmacophore for binding to DNA, primarily through an intercalative process. This mode of binding involves the insertion of the planar quinazoline ring system between the stacked base pairs of the DNA double helix. Such interactions can alter the structure of DNA and interfere with its biological functions, forming a basis for their cytotoxic effects.
Other Pharmacological Activities of Related Quinazoline Derivatives
The quinazoline scaffold is the basis for a diverse range of compounds exhibiting significant antimicrobial activity. rphsonline.com Derivatives have been synthesized and tested against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the quinazoline ring. acs.org
Structure-activity relationship (SAR) studies have provided insights into the features that enhance antimicrobial potency. For example, the presence of 6- and 7-methoxy groups on the quinazoline ring has been shown to be important for antibacterial activity. acs.org Modifications at the 2-position have also yielded compounds with broad-spectrum antibacterial effects. nih.gov Some quinazoline-based compounds have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains. nih.govacs.org In terms of antifungal properties, quinazoline derivatives have shown good activity against fungi such as Candida albicans and Aspergillus niger. rphsonline.com The data below summarizes the antimicrobial activities of various quinazoline derivatives against selected microbial strains.
| Compound Class/Derivative | Target Organism(s) | Activity/Observation |
| 2-Substituted Quinazolines | S. pyogenes, K. pneumoniae | A derivative (compound 22) showed improved broad-spectrum antibacterial activity and inhibited bacterial RNA transcription/translation. acs.orgnih.gov |
| 4(3H)-Quinazolinone Derivatives | S. aureus (including MRSA) | A derivative (compound 27) showed potent activity against all S. aureus strains tested (MIC ≤0.5 μg/mL). nih.govacs.org |
| Quinazoline-benzimidazole hybrids | S. aureus, M. tuberculosis | These hybrids have emerged as a new class of antimicrobial agents. rphsonline.com |
| Various Quinazolinone Derivatives | C. albicans, A. niger | Many screened compounds showed good activity against these fungal strains. rphsonline.com |
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have been a subject of considerable research. These compounds have been investigated for their ability to modulate inflammatory pathways, often by targeting key enzymes and signaling molecules involved in the inflammatory response.
One area of interest has been the development of 2-phenyl quinazolinone derivatives. nih.gov For instance, a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophages. nih.gov This activity was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the suppression of mediators like nitric oxide (NO) and the transcription factor NF-κB. nih.gov Furthermore, this compound showed in vivo efficacy by reducing paw edema in carrageenan and formalin-induced models, decreasing inflammatory pain, and lowering vascular permeability. nih.gov
Research into 2,3,6-trisubstituted quinazolinone derivatives has also yielded promising results, with some compounds showing anti-inflammatory activity higher than the standard drug phenylbutazone (B1037). mdpi.com Notably, derivatives with an o-methoxyphenyl substituent at the C-3 position and a p-dimethylaminophenyl group at the C-2 position were particularly active. mdpi.com An important finding from this research was that the most potent anti-inflammatory derivatives exhibited lower ulcerogenic activity compared to phenylbutazone. mdpi.com
A new series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has been synthesized and evaluated for their anti-inflammatory potential. derpharmachemica.com In this series, several compounds exhibited good anti-inflammatory activity, with one particular derivative showing the highest activity among those synthesized, with an IC50 value of 1.772 µg/ml when compared against diclofenac (B195802) sodium. derpharmachemica.comresearchgate.net The study concluded that the presence of a bulky substituent on the phenyl ring contributed significantly to the anti-inflammatory activity. derpharmachemica.com
Table 1: Anti-inflammatory Activity of Selected Quinazoline Analogues
| Compound/Derivative Class | Model/Target | Key Findings | Reference(s) |
|---|---|---|---|
| 3-(arylideneamino)-phenylquinazoline-4(3H)-one | Endotoxin-stimulated macrophages, in vivo mouse models | Inhibition of TNF-α, IL-1β, IL-6, iNOS, COX-2, and NF-κB. Reduced paw edema and inflammatory pain. | nih.gov |
| 2,3,6-trisubstituted quinazolinones | In vivo models | Activity range of 10.28–53.33%. Some derivatives more active than phenylbutazone with less ulcerogenic effect. | mdpi.com |
| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | In vitro anti-inflammatory assay | Good to potent activity. Compound 4 showed an IC50 of 1.772 µg/ml. | derpharmachemica.comresearchgate.net |
| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB inhibition in THP-1Blue cells | Identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). | nih.gov |
Antihypertensive Potential
Quinazoline derivatives are well-established as antihypertensive agents, with several marketed drugs belonging to this class, such as Prazosin (B1663645), Terazosin, and Doxazosin. researchgate.net These drugs primarily exert their effects through the blockade of α1-adrenergic receptors. researchgate.net Research has continued to explore new quinazoline-based compounds for improved efficacy and side-effect profiles.
A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened for their potential as antihypertensive agents. nih.gov In studies on urethane-anesthetized normotensive rats, some of the new compounds were found to be as potent as prazosin. nih.gov Further studies in conscious spontaneously hypertensive rats showed that while the new compounds were slightly less potent than prazosin at lower doses, two of them were more efficacious at higher doses. nih.gov This research demonstrated that the furoylpiperazine moiety of prazosin could be replaced by a substituted piperidine (B6355638) group without losing the blood pressure-lowering activity. nih.gov
In another study, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized as potential α1-adrenoceptor antagonists. nih.gov Several propanediamine derivatives showed good antihypertensive activity when administered orally to spontaneously hypertensive rats. nih.gov The most active derivative, alfuzosin, displayed high selectivity for peripheral α1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation. nih.gov
Further demonstrating the versatility of this scaffold, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were prepared and tested for their ability to reduce blood pressure in conscious, spontaneously hypertensive rats. nih.gov A number of these compounds showed activity at oral doses ranging from 0.3 to 10 mg/kg. nih.gov
Table 2: Antihypertensive Activity of Selected 6,7-dimethoxyquinazoline (B1622564) Analogues
| Compound/Derivative Class | Animal Model | Mechanism/Key Findings | Reference(s) |
|---|---|---|---|
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Normotensive and spontaneously hypertensive rats | Potency comparable to prazosin. Two compounds more efficacious than prazosin at higher doses. | nih.gov |
| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Spontaneously hypertensive rats | Good antihypertensive activity. Alfuzosin identified as a selective α1-adrenoceptor antagonist. | nih.gov |
| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Spontaneously hypertensive rats | Active at oral doses of 0.3-10 mg/kg. | nih.gov |
| Novel substituted quinazolin-4(3H)-one derivatives | In vivo models | Seven compounds showed hypotensive effect and produced bradycardia, with better activity than prazosin. | researchgate.netnih.gov |
Cerebroprotective Applications
The neuroprotective and cerebroprotective potential of quinazoline derivatives is an emerging area of research, with studies pointing towards their utility in complex neurodegenerative disorders such as Alzheimer's disease and in conditions like cerebral ischemia. nih.govchimicatechnoacta.ruresearchgate.net The quinazoline scaffold is being explored for its ability to modulate multiple targets involved in the pathology of these diseases. mdpi.com
A study investigating the cerebroprotective properties of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives bearing neuroactive amino acid and dipeptide residues was conducted. chimicatechnoacta.ru In a rat model of cerebral ischemia, three of the synthesized compounds demonstrated the most pronounced cerebrotropic activity, which was comparable to the reference drug ethylmethylhydroxypyridine succinate. chimicatechnoacta.ru These compounds were identified as promising candidates for further investigation. chimicatechnoacta.ru
The potential of 4-Chloro-6,7-dimethoxyquinazoline (B18312) (CDQ) as an anti-Alzheimer's drug has been examined using spectroscopic and computational techniques. niscpr.res.in This highlights the direct interest in this specific chemical entity for neuroprotective applications. Quinazoline derivatives, in general, are being investigated as modulators or inhibitors of β-amyloid, tau protein, cholinesterases, and monoamine oxidases, all of which are key targets in Alzheimer's disease therapy. nih.govdrugbank.com
Furthermore, quinazoline-based tricyclic compounds have been shown to protect against glutamate-induced cell death in U118MG cells. researchgate.net Specifically, compounds designated as MGV-2 and MGV-3 were effective at protecting against the lethal effects of glutamate. researchgate.net
Table 3: Cerebroprotective and Neuroprotective Activity of Selected Quinazoline Analogues
| Compound/Derivative Class | Model/Target | Key Findings | Reference(s) |
|---|---|---|---|
| 6,7-dimethoxyquinazolin-4(3H)-one derivatives with amino acid/dipeptide residues | Rat model of cerebral ischemia | Three compounds showed pronounced cerebrotropic activity, comparable to a reference drug. | chimicatechnoacta.ruresearchgate.net |
| 4-Chloro-6,7-dimethoxyquinazoline (CDQ) | Computational and spectroscopic studies | Investigated as a potential anti-Alzheimer's agent. | niscpr.res.in |
| Quinazoline-based tricyclic compounds (MGV-2, MGV-3) | Glutamate-induced cell death in U118MG cells | Effective at protecting against glutamate-induced cell death. | researchgate.net |
| General quinazoline derivatives | Alzheimer's disease targets | Act as modulators/inhibitors of β-amyloid, tau protein, cholinesterases, and monoamine oxidases. | nih.govdrugbank.com |
Structure Activity Relationship Sar Studies and Rational Drug Design for 4 Chloro 6,7 Dimethoxy 2 Phenylquinazoline Analogues
Positional Impact of Chemical Substituents on Biological Activity
The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and its appended moieties. nih.govresearchgate.net SAR studies have systematically explored modifications at various positions to determine their influence on efficacy and target interaction.
The presence of a phenyl group at the C-2 position of the quinazoline ring is often an essential requirement for biological activity, particularly in the context of inhibiting targets like the Breast Cancer Resistance Protein (BCRP). nih.gov Research on 2,3,6-trisubstituted quinazolin-4-ones has also highlighted the importance of the 2-phenyl group in derivatives screened for anticancer activity. researchgate.net While direct attachment of an aryl group at C-2 can sometimes result in lower activity compared to analogues with a linker, the phenyl moiety remains a foundational component in many active series. researchgate.net Further modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate activity. For instance, in some series, a meta-substituted aromatic ring at the C-2 position is preferred for activity. nih.gov
The 4-chloro substituent is a cornerstone for the synthetic derivatization of the quinazoline scaffold. The carbon at position 4 is highly electrophilic due to the "α-nitrogen effect," making the C4-Cl bond susceptible to nucleophilic aromatic substitution (SNAr). nih.govsemanticscholar.org This reactivity is consistently exploited to introduce a wide variety of substituents, most commonly amino groups, by reacting 4-chloroquinazolines with primary or secondary amines. nih.govmdpi.com
This synthetic accessibility has enabled the creation of large libraries of 4-anilinoquinazolines and related compounds for screening as potential therapeutic agents. beilstein-journals.orgnih.gov Studies comparing the reactivity of different halogenated positions on the quinazoline ring have shown that substitution preferentially occurs at the C4-Cl bond. semanticscholar.orgmdpi.com For example, in the synthesis of anticancer agents like tandutinib (B1684613) and gefitinib (B1684475), the 4-chloro intermediate is crucial for introducing the required arylamine side chain. nih.gov The reaction is so reliable that it is a foundational step in the synthesis of numerous clinically evaluated inhibitors. beilstein-journals.orgnih.govresearchgate.net
The substitution pattern on the benzene (B151609) portion of the quinazoline ring significantly impacts biological activity. Specifically, the 6,7-dimethoxy substitution has been identified as optimal in many studies focused on cytotoxic agents. researchgate.net Research has shown that these derivatives possess cytotoxic potential that is independent of other activities, such as α1-adrenoceptor blocking. researchgate.net The synthesis of various 4-arylamino substituted 6,7-dimethoxyquinazolines has been pursued to develop new anticancer agents, with studies confirming that different substituents on the 4-arylamino group lead to varied bioactivities while the 6,7-dimethoxy core is retained. researchgate.net The improved synthesis of tyrosine kinase inhibitors like gefitinib involves intermediates such as 6,7-dimethoxy-3H-quinazolin-4-one, underscoring the importance of this specific substitution pattern for potent activity. nih.gov
Modifications involving the nitrogen atoms of the quinazoline system—either within the heterocyclic ring (N1, N3) or on exocyclic groups—are critical for modulating biological activity. In quinazolin-4-one derivatives, substitution at the N3 position has been extensively explored. researchgate.netnih.gov For example, attaching an n-butyl group to the N3 position was investigated to increase lipophilicity, although in some cases it was found to decrease cytotoxic activity. researchgate.net
The most significant nitrogen-related modification is the introduction of a substituted amino group at the C4 position, replacing the chloro group. The resulting 4-aminoquinazolines are a major class of kinase inhibitors. researchgate.netmdpi.com The nature of the substituent on this exocyclic nitrogen is a key determinant of activity and selectivity. nih.govnih.gov SAR studies have demonstrated that the aniline (B41778) moiety at C4 is crucial for selectivity for the HER2 kinase over EGFR. nih.gov Furthermore, the N-methylation of the aniline nitrogen atom has been shown to be significant for apoptosis-initiating activity in certain series. researchgate.net The two nitrogen atoms within the quinazoline ring are not equivalent, and the polarization of the N3=C4 double bond is a key feature of the ring's chemistry. nih.gov Late-stage single-nitrogen atom insertion has also emerged as a novel strategy for synthesizing quinazolines, highlighting the fundamental role of nitrogen placement in the scaffold's architecture. atlanchimpharma.com
Pharmacophore Modeling and Identification of Key Structural Features
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For quinazoline-based inhibitors, this technique has been instrumental in understanding the key interactions with their biological targets and in guiding the design of new compounds. nih.gov
A typical pharmacophore model for a quinazoline-based kinase inhibitor includes:
A heterocyclic core (the quinazoline ring) that acts as a scaffold.
One or more hydrogen bond donors and acceptors. For example, the N1 and N3 atoms of the quinazoline ring can act as hydrogen bond acceptors.
Aromatic/hydrophobic regions, such as the 2-phenyl group and the substituent at the 4-amino position, which engage in hydrophobic interactions within the target's binding pocket. researchgate.net
Docking studies of 4-aminoquinazoline derivatives into the ATP-binding site of kinases like PI3Kα have revealed the importance of the 4-aminoquinazoline moiety as the main critical pharmacophore for inhibitory activity. mdpi.com Similarly, molecular docking has been used to explore how synthesized compounds bind to the Kelch domain of Keap1, showing that potent inducers can effectively block the protein's binding site. tandfonline.com These models help rationalize observed SAR data, such as why a meta-substituted aromatic ring at the C-2 position or specific substitutions on the 4-anilino group enhance activity. nih.gov The combination of pharmacophore modeling with molecular docking can significantly improve virtual screening and lead to the identification of novel, potent inhibitors. dovepress.com
| Pharmacophore Feature | Structural Element | Observed Importance |
|---|---|---|
| Heterocyclic Scaffold | Quinazoline Ring | Core structure for orienting other functional groups. mdpi.com |
| Aromatic/Hydrophobic Region 1 | 2-Phenyl Moiety | Essential for BCRP inhibition; contributes to hydrophobic interactions. nih.gov |
| Aromatic/Hydrophobic Region 2 | 4-Anilino Substituent | Crucial for kinase inhibition and selectivity (e.g., HER2 vs. EGFR). nih.gov |
| Hydrogen Bond Acceptor | Quinazoline N1/N3 | Interacts with key residues in the kinase hinge region. |
| Hydrogen Bond Donor | 4-Anilino N-H | Forms critical hydrogen bonds with the target protein. |
| Hydrophilic Region/Solvent-Exposed | 6,7-Dimethoxy Groups | Can influence solubility and interact with the solvent-exposed region of the binding site. researchgate.net |
Rational Drug Design Approaches and Lead Optimization
Rational drug design utilizes the detailed understanding of SAR and pharmacophore features to methodically improve lead compounds. researchgate.netanr.fr The goal of lead optimization is to enhance desired properties such as potency and selectivity, while improving pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netnih.gov
For 4-Chloro-6,7-dimethoxy-2-phenylquinazoline analogues, lead optimization strategies often involve:
Systematic Modification of Substituents: Based on SAR, researchers systematically alter substituents at key positions (C2, C4, C6, C7) to enhance target affinity. For example, after identifying a hit compound, different substituents are introduced at the quinazoline position 2 to improve its inhibitory properties. mdpi.com Similarly, introducing electron-withdrawing groups on a terminal benzene ring has been shown to elevate inhibitory activity toward both EGFR and VEGFR2. mdpi.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve activity or ADMET properties. For instance, bioisosteres of 2-arylquinazolines have been explored for their anti-tumor properties. researchgate.net
Structure-Based Design: Using crystal structures of the target protein or homology models, new molecules are designed to fit optimally into the binding site. Docking studies help predict how newly designed derivatives will interact with key amino acid residues, guiding the synthesis of more potent compounds. tandfonline.commdpi.com
Pharmacophore-Guided Fusion/Hybridization: This approach combines the key pharmacophoric features of different active molecules into a single hybrid compound. nih.gov For example, based on SAR analysis and a pharmacophore fusion strategy, a known PI3Kα inhibitor was modified by fusing it with another biologically active moiety to improve its activity. mdpi.com
An example of lead optimization can be seen in the development of tubulin polymerization inhibitors. Starting with lead compounds, the tetrahydroquinoline moiety was modified to produce new 4-(N-cycloamino)quinazolines. This led to the discovery of a compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), with significantly improved cytotoxic activity and potency against tubulin assembly. nih.gov
| Compound | Substitution at C2 | Substitution at C6 | Other | CDK9 IC₅₀ (µM) |
|---|---|---|---|---|
| 17 | -H | -I | Quinazolin-4-one | 0.639 |
| 18 | Thiophene | -I | Quinazolin-4-one | 0.311 |
| 25 | 3-bromophenyl | -CH₃ | Quinazolin-4-one | 0.142 |
| 26 | 3-bromophenyl | -CH₃ | Quinazoline-4-thione | 0.289 |
| 27 | 3-bromophenyl | -CH₃ | N-amino analog | ~0.852 |
| 29 | 3-bromophenyl | -CH₃ | Quinazoline-2,4-dione | 0.589 |
Computational Chemistry and Molecular Modeling of 4 Chloro 6,7 Dimethoxy 2 Phenylquinazoline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand, such as 4-Chloro-6,7-dimethoxy-2-phenylquinazoline, and its macromolecular target, typically a protein. The insights gained from docking studies, such as binding affinity and specific molecular interactions, are crucial for predicting the inhibitory potential of a compound.
Derivatives of 4-chloro-6,7-dimethoxyquinazoline (B18312) have been extensively studied as inhibitors of various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are key regulators of cell proliferation, survival, and angiogenesis, making them prime targets for anticancer therapies. researchgate.netresearchgate.net
In a study focused on the development of dual EGFR and VEGFR-2 inhibitors, a series of 4-anilinoquinazoline (B1210976) derivatives were synthesized and evaluated. Molecular docking of a potent compound from this series revealed binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. derpharmachemica.com The docking analysis indicated that these compounds fit well into the ATP-binding pocket of the kinases, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the quinazoline (B50416) nitrogen atoms often form hydrogen bonds with conserved residues like Met769 in EGFR, a critical interaction for inhibitory activity. nih.gov
Another study on 6,7-dimethoxy-4-anilinoquinazoline derivatives as VEGFR-2 inhibitors identified a compound with an IC50 value of 0.016 µM. Molecular docking of this potent inhibitor into the ATP-binding site of VEGFR-2 demonstrated key interactions that explained its high affinity. researchgate.net Similarly, a study on 2-chloro-4-anilinoquinazoline derivatives as dual EGFR/VEGFR-2 inhibitors reported a compound with excellent inhibitory activities. nih.gov
While direct docking studies on this compound are not extensively reported, the synthesis of 4-chloro-2-phenylquinazoline (B1330423) as an intermediate for creating novel anticancer agents suggests its importance as a scaffold. nih.gov Docking simulations of N,2-diphenylquinazolin-4-amine derivatives, which share a similar core structure, against E. coli DNA gyrase have also been performed, with dock scores ranging from -3.05 to -6.13 kcal/mol. nih.gov
The table below summarizes representative molecular docking data for structurally related quinazoline derivatives against common cancer-related protein targets.
| Compound/Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 4-Anilinoquinazoline derivative | EGFR | -6.39 | Met769 | derpharmachemica.com |
| 4-Anilinoquinazoline derivative | VEGFR-2 | -8.24 | Cys919, Asp1046 | derpharmachemica.com |
| 6,7-dimethoxy-4-anilinoquinazoline derivative | VEGFR-2 | Not specified | Not specified | researchgate.net |
| N,2-diphenylquinazolin-4-amine derivative | E. coli DNA gyrase | -6.13 | Not specified | nih.gov |
| 4-anilinoquinazoline derivative | EGFR | Not specified | Thr766, Met769, Asp776, Cys773 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. citedrive.com By identifying the physicochemical properties, or "descriptors," that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. mdpi.com
For quinazoline derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various pharmacological activities, particularly anticancer effects. citedrive.comekb.eg These studies typically involve calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties.
A common approach in QSAR modeling is to use statistical methods like Multiple Linear Regression (MLR) to build a linear equation that relates the descriptors to the biological activity. citedrive.com For instance, a QSAR study on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors found that descriptors related to the electrotopological state (E-state) were significant in predicting activity. The model suggested that having an electron-withdrawing group at the 4th position of the quinazoline ring enhances the inhibitory activity.
In the context of this compound, the key structural features that would be considered in a QSAR analysis include:
The 6,7-dimethoxy groups: These electron-donating groups are known to be favorable for the inhibition of EGFR. researchgate.net
The 4-chloro group: The presence of a halogen at this position is a common feature in many kinase inhibitors and can influence binding affinity and metabolic stability.
While a specific QSAR model for this compound was not found in the reviewed literature, the general principles derived from QSAR studies on analogous quinazoline derivatives are highly applicable. The table below presents key aspects of representative QSAR studies on quinazoline derivatives.
| Studied Quinazoline Derivatives | Biological Activity | Key Descriptor Types | Statistical Method | Reference |
| Quinazoline analogues | Cytotoxicity against MCF-7 | Constitutional, Functional, Chemical, RDF, 2D autocorrelation, Charge | Genetic Algorithm-Partial Least Squares | citedrive.com |
| Imidazoquinazoline derivatives | Antitumor activity against MCF7 | Not specified | Not specified | ekb.eg |
| Quinazoline derivatives | Tyrosine kinase (erbB-2) inhibition | Estate Contribution descriptors | Multiple Linear Regression (MLR) | |
| Benzimidazolyl-retrochalcone derivatives | Anticancer activity against HCT-116 | Electronic energy, Lipophilicity, Chemical softness, Chemical hardness | DFT | mdpi.com |
In Silico Prediction of Biological Pathways and Molecular Mechanisms
In silico methods are increasingly used to predict the biological pathways and molecular mechanisms that are modulated by a given compound. These approaches leverage large-scale biological data and computational algorithms to generate hypotheses about a compound's mode of action. nih.gov For a compound like this compound, which is structurally similar to known kinase inhibitors, these predictions are often focused on signaling pathways that are dysregulated in cancer.
Based on the frequent targeting of EGFR and VEGFR-2 by quinazoline derivatives, it is highly probable that this compound would interfere with the signaling pathways downstream of these receptors. researchgate.net These pathways include:
The RAS-RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation, and its activation is a common consequence of EGFR signaling.
The PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, survival, and metabolism, and is also regulated by EGFR and VEGFR-2. nih.gov
The JAK-STAT Pathway: This pathway is involved in numerous cellular processes, including inflammation and immunity, and can be influenced by EGFR signaling.
Computational tools and databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome can be used to map the predicted protein targets of a compound onto known biological pathways. Furthermore, techniques like inverse docking, where a small molecule is docked against a large library of protein structures, can help to identify potential off-target effects and new therapeutic indications. nih.gov
Advanced Computational Methodologies in Quinazoline Research
Beyond standard molecular docking and QSAR, more advanced computational methodologies are being applied to quinazoline research to gain a deeper and more dynamic understanding of their biological activities.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to observe conformational changes that may occur upon binding. For instance, MD simulations can confirm the stability of key hydrogen bonds and other interactions, providing greater confidence in the predicted binding mode.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities, providing a more detailed and intuitive understanding of the SAR than traditional 2D-QSAR.
Pharmacophore Modeling: This method involves identifying the essential 3D arrangement of functional groups (pharmacophore) that is responsible for a compound's biological activity. Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active.
These advanced computational methodologies, often used in combination, provide a powerful toolkit for the rational design and optimization of novel quinazoline-based therapeutic agents. nih.gov
Future Perspectives and Emerging Research Directions for 4 Chloro 6,7 Dimethoxy 2 Phenylquinazoline
Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Selectivity
A primary focus of ongoing research is the rational design and synthesis of new analogues of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline with superior potency and selectivity. The 4-anilinoquinazoline (B1210976) framework, in particular, has been a cornerstone for developing inhibitors of receptor tyrosine kinases (RTKs) like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial in tumor growth and angiogenesis. nih.govbeilstein-journals.org
Future design strategies are centered on modifying the core structure to optimize interactions with target proteins and overcome drug resistance. Researchers are systematically altering substituents on the quinazoline (B50416) ring and the phenyl group to enhance biological activity. For instance, a previous study described the synthesis of a series of 2-chloro-4-anilinoquinazolines designed as multi-target directed ligands to inhibit both EGFR and VEGFR tyrosine kinases for cancer treatment. mdpi.com The introduction of different halogen atoms (F, Cl, Br) at the para-position of the aniline (B41778) ring in 2-phenylquinazolin-4-amine (B85525) derivatives has been shown to increase antiproliferative activity against various cancer cell lines. mdpi.com
The development of these next-generation analogues aims to not only boost efficacy against known targets but also to fine-tune their selectivity, thereby reducing off-target effects.
Table 1: Examples of Synthesized Quinazoline Analogues and their Research Focus
| Compound/Series | Synthetic Precursor | Therapeutic Goal | Key Findings/Target |
|---|---|---|---|
| 2-chloro-4-anilinoquinazolines (e.g., LASSBio-1812, LASSBio-1821) | 6,7-dimethoxy-2,4-dichloroquinazoline | Multi-target EGFR/VEGFR inhibition for cancer therapy. mdpi.com | Regioselective synthesis confirmed C4 substitution. mdpi.comnih.gov |
| 6-halo-2-phenyl-substituted 4-anilinoquinazolines | 6-bromo-4-chloro-2-phenylquinazoline and 4-chloro-6-iodo-2-phenylquinazoline | Development of novel anticancer agents. nih.gov | Compound 10b showed promising IC50 values against HCT-116 and T98G cancer cells. nih.gov |
| N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6,7-dimethoxyquinazoline-2,4-diamines | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Creation of novel anticancer inhibitors. researchgate.net | New derivatives were designed based on the known anticancer effects of quinazoline and pyrimidine (B1678525) scaffolds. researchgate.net |
Exploration of Novel Therapeutic Applications Beyond Oncology
While oncology remains a major focus, the versatile quinazoline scaffold is being actively investigated for a wide range of other therapeutic applications. mdpi.com The inherent biological activity of this heterocyclic system opens doors for treating various ailments.
Emerging research points to the potential of quinazoline derivatives in areas such as:
Anti-inflammatory Agents: A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were designed and synthesized specifically to explore their anti-inflammatory potential. researchgate.net
Antiviral and Antimicrobial Agents: The broader class of 4-aminoquinazolines has been identified as a privileged structure for developing antiviral and antibiotic treatments. mdpi.commdpi.com
Central Nervous System Disorders: Research into the quinazoline scaffold has indicated potential applications for developing antipsychotic and anti-Alzheimer's treatments. mdpi.com
Cardiovascular Conditions: Certain quinazoline derivatives have been noted for their vasodilatory and antihypertensive properties. mdpi.commdpi.com
Future work will involve screening existing libraries of this compound derivatives and designing new ones to evaluate their efficacy in these non-oncological disease models.
Development of Sustainable and Efficient Synthetic Routes
The synthesis of this compound and its derivatives often involves multi-step processes. guidechem.comresearchgate.net A significant area of future research is the development of more efficient, cost-effective, and environmentally sustainable synthetic methodologies.
Current synthetic routes often start from materials like 4,5-dimethoxy-2-aminobenzoic acid or 6,7-dimethoxy quinazolin-2,4-diones. guidechem.comresearchgate.net Key areas for improvement include:
Improved Chlorination: Research has shown that using thionyl chloride as both a chlorinating agent and a solvent can significantly increase the yield of 4-chloro-6,7-dimethoxyquinazoline (B18312) to 90%, compared to just 44% when using phosphorus oxychloride or phosphorus pentachloride. guidechem.com
Microwave-Assisted Synthesis: Microwave-mediated N-arylation of 4-chloroquinazolines has been demonstrated as a rapid and efficient method for producing 4-anilinoquinazolines. nih.govbeilstein-journals.org This technique offers the dual benefits of faster reaction times and reduced use of organic solvents, making it a more sustainable approach. nih.gov
Streamlined Processes: A patented method describes a five-step synthesis of 2-chloro-4-amino-6,7-dimethoxy quinazoline from o-dimethoxybenzene, highlighting a process with high reaction yield and low cost. google.com
Future efforts will likely focus on further refining these methods, exploring novel catalysts, and developing one-pot synthesis protocols to minimize waste and maximize efficiency.
Investigation of Combination Therapies and Synergistic Effects
Combination therapy is a cornerstone of modern cancer treatment, designed to enhance efficacy, target multiple cell-sustaining pathways, and overcome drug resistance. nih.gov Given that derivatives of this compound often act as inhibitors of key signaling pathways like EGFR and VEGFR, they are prime candidates for use in combination with other therapeutic agents. nih.govbeilstein-journals.org
Future research will focus on identifying synergistic combinations. For example, combining a quinazoline-based RTK inhibitor with:
Conventional Chemotherapy: To sensitize cancer cells to the cytotoxic effects of traditional drugs.
Other Targeted Therapies: Such as combining an EGFR inhibitor with a PI3K/mTOR pathway inhibitor to block redundant signaling pathways that cancer cells use to survive. The combination of the dual PI3K/mTOR inhibitor NVP-BEZ235 with the multikinase inhibitor sorafenib (B1663141) has shown superior antitumor efficacy in renal cancer models compared to either drug alone. researchgate.net
Immunotherapy: To modulate the tumor microenvironment and enhance the immune system's ability to recognize and attack cancer cells.
Systematic preclinical studies will be essential to evaluate the efficacy and safety of these combinations, paving the way for more effective and durable treatment responses in patients.
Translation from Preclinical to Clinical Studies
The ultimate goal of synthesizing novel therapeutic agents is their successful translation into clinical use. For analogues derived from this compound, this involves a rigorous and multi-stage process. While many quinazoline-based drugs like gefitinib (B1684475) and erlotinib (B232) are FDA-approved, the path for any new compound is challenging. mdpi.com
Future efforts in this domain will require:
Comprehensive Preclinical Evaluation: This includes extensive in vivo testing in relevant animal models to confirm anti-tumor activity and to perform initial safety and toxicology assessments. Preclinical characterization of novel antagonists is a critical step, as demonstrated in studies of other quinoline-based compounds. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues is crucial. researchgate.net Optimizing these properties is essential for ensuring that the drug reaches its target in sufficient concentrations and remains in the body long enough to be effective.
Biomarker Identification: Identifying predictive biomarkers will be key to selecting the patient populations most likely to respond to treatment. This allows for more targeted and effective clinical trial design.
Navigating Clinical Trials: Successfully moving through Phase I, II, and III clinical trials requires significant investment and careful planning to demonstrate both safety and superior efficacy compared to existing treatments.
The journey from a promising compound in the lab to an approved drug is long, but the rich therapeutic potential of the quinazoline scaffold continues to drive these translational efforts.
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-Chloro-6,7-dimethoxy-2-phenylquinazoline, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves cyclization of precursors under controlled conditions. For example:
- Chlorination : Use oxalyl chloride in dichloromethane with catalytic DMF to introduce chloro groups at position 4 (e.g., as in related quinazoline derivatives) .
- Cyclization : Reflux intermediates (e.g., acylated precursors) in solvents like DMSO for 18 hours to form the quinazoline core .
- Purification : Neutralize reaction mixtures with sodium bicarbonate, followed by recrystallization in water-ethanol systems to isolate the product .
- Key parameters include reaction time, temperature, and stoichiometry of chlorinating agents.
Q. Which analytical techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., applied to ferrocenyl-quinazoline derivatives) .
- NMR spectroscopy : Analyze and peaks to identify methoxy (-OCH) and phenyl groups. For example, aromatic protons appear between δ 7.2–8.5 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm .
- IR spectroscopy : Detect functional groups like C-Cl (600–800 cm) and aromatic C=C (1450–1600 cm) .
Q. What are the reactive sites on the quinazoline core for further chemical modifications?
- Methodological Answer :
- Position 4 (Cl) : Susceptible to nucleophilic substitution (e.g., with amines or alkoxides) .
- Positions 6 and 7 (methoxy) : Demethylation or oxidation can enable functionalization .
- Position 2 (phenyl) : Electrophilic substitution (e.g., nitration) or cross-coupling reactions (Suzuki-Miyaura) .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., AlCl) or phase-transfer catalysts to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- In-line monitoring : Use HPLC or TLC to track reaction progress and adjust parameters in real time .
Q. What methodologies are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control batches of the compound .
- Dose-response studies : Establish EC/IC values across multiple replicates to assess reproducibility .
- Meta-analysis : Compare data across studies while accounting for variables like purity (e.g., HPLC ≥98%) and salt forms .
Q. How can computational methods like DFT enhance understanding of electrochemical properties?
- Methodological Answer :
- DFT modeling : Simulate redox behavior by calculating HOMO/LUMO energies and electron density maps (e.g., applied to ferrocenyl-quinazolines) .
- Solvent effects : Include implicit solvent models (e.g., PCM) to predict solubility and stability in aqueous environments .
Q. What strategies are effective in analyzing and mitigating unexpected byproducts during synthesis?
- Methodological Answer :
- Mechanistic studies : Use LC-MS to identify byproducts (e.g., incomplete chlorination or over-oxidation) .
- Temperature control : Lower reaction temperatures reduce side reactions (e.g., dimerization) .
- Column chromatography : Employ gradient elution with silica gel to separate closely related impurities .
Q. How does hydrochloride salt formation impact the physicochemical properties of quinazoline derivatives?
- Methodological Answer :
- Salt preparation : React the free base with HCl in ethanol, followed by precipitation and filtration .
- Solubility testing : Compare solubility in water, DMSO, and ethanol using UV-Vis spectroscopy .
- XRPD analysis : Confirm crystalline salt formation and assess stability under accelerated storage conditions (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
